

# Comparing the in vivo tractability of different HDAC6 PROTACs

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# In Vivo Tractability of HDAC6 PROTACs: A Comparative Guide

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. For Histone Deacetylase 6 (HDAC6), a key enzyme implicated in cancer and other diseases, several PROTACs have been developed. This guide provides a comparative analysis of the in vivo tractability of different HDAC6 PROTACs, focusing on their efficacy, pharmacokinetics, and pharmacodynamics, supported by experimental data.

# **Overview of Compared HDAC6 PROTACs**

This guide focuses on two prominent classes of HDAC6 PROTACs categorized by the E3 ligase they recruit: those that hijack the Cereblon (CRBN) E3 ligase and those that utilize the Von Hippel-Lindau (VHL) E3 ligase. We will delve into the in vivo performance of specific examples from each class, where public data is available.

## In Vivo Efficacy and Pharmacodynamics

A critical aspect of a PROTAC's in vivo tractability is its ability to effectively degrade the target protein in a living organism and translate that degradation into a therapeutic effect.

One of the most well-characterized CRBN-based HDAC6 PROTACs is TO-1187. In preclinical mouse models, TO-1187 has demonstrated significant in vivo efficacy.[1][2][3][4] Intravenous



administration of TO-1187 at a dose of 5 mg/kg in C57BL/6J mice resulted in efficient degradation of HDAC6 in tissues.[2][3][4] Studies in preclinical models have shown potent tumor growth inhibition, highlighting its therapeutic potential.[5]

In contrast, while several VHL-based HDAC6 PROTACs have been developed and have shown promise in in vitro settings, comprehensive in vivo efficacy and pharmacokinetic data in the public domain remains limited. For instance, compound 3j has been identified as a potent VHL-based HDAC6 degrader in human and mouse cell lines, suggesting its potential for in vivo applications.[6] However, detailed in vivo studies demonstrating its anti-tumor efficacy and pharmacokinetic profile are not yet widely available.

The choice of E3 ligase can influence the degradation efficiency and selectivity of the PROTAC. Some studies suggest that VHL-based degraders may exhibit different degradation profiles compared to their CRBN-based counterparts, which can impact their in vivo performance.[6]

Table 1: In Vivo Efficacy and Pharmacodynamics of HDAC6 PROTACs

PROTAC	E3 Ligase	Animal Model	Dosing Route & Schedule	Key Findings
TO-1187	CRBN	C57BL/6J mice	5 mg/kg, Intravenous	Efficient degradation of HDAC6 in mouse tissues.[2][3][4] Potent tumor growth inhibition in preclinical models.[5]
Compound 3j	VHL	Not specified in vivo	Not specified in vivo	Potent in vitro degradation in human and mouse cell lines.  [6] In vivo data not publicly available.



#### **Pharmacokinetics**

The pharmacokinetic (PK) profile of a PROTAC is a crucial determinant of its in vivo tractability, influencing its dosing regimen and overall therapeutic window. An ideal PROTAC should have adequate exposure to the target tissue to induce and sustain protein degradation.

The development of PROTACs with favorable PK properties remains a challenge due to their larger molecular size and complex structures. However, advancements in PROTAC design have led to molecules with improved pharmacokinetic profiles. For TO-1187, its in vivo evaluation suggests a profile that allows for effective target engagement and degradation in tissues following systemic administration.[5]

General strategies to improve the pharmacokinetic profiles of PROTACs include optimization of the linker and the ligands for the target protein and the E3 ligase. These modifications can enhance solubility, cell permeability, and metabolic stability.

Table 2: Pharmacokinetic Parameters of HDAC6 PROTACs

PROTAC	E3 Ligase	Animal Model	Key Pharmacokinetic Observations
TO-1187	CRBN	Mouse	Demonstrates a pharmacokinetic profile suitable for in vivo target degradation.[5]
Compound 3j	VHL	Not specified	In vivo pharmacokinetic data is not publicly available.

# **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key in vivo experiments cited in this guide.



### In Vivo Efficacy Studies (Xenograft Model)

- Cell Culture and Implantation: Human cancer cells (e.g., multiple myeloma MM.1S) are cultured under standard conditions. A specific number of cells are then implanted subcutaneously into the flank of immunocompromised mice.
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
- Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The PROTAC (e.g., TO-1187) is administered via the specified route (e.g., intravenously) at the designated dose and schedule. The vehicle used for TO-1187 is a solution of 5% ethanol, 5% Kolliphor EL, 30% propylene glycol, and 20% HP-betacyclodextrin in PBS (pH 7.4).
- Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

### **Pharmacodynamic Analysis (Western Blot)**

- Tissue Collection: At the end of the efficacy study or at specific time points after PROTAC administration, mice are euthanized, and tissues of interest (e.g., tumor, liver) are collected.
- Protein Extraction: Tissues are homogenized, and proteins are extracted using appropriate lysis buffers.
- Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against HDAC6 and a loading control (e.g., GAPDH), followed by incubation with secondary antibodies.
- Detection and Analysis: Protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the extent of HDAC6 degradation.

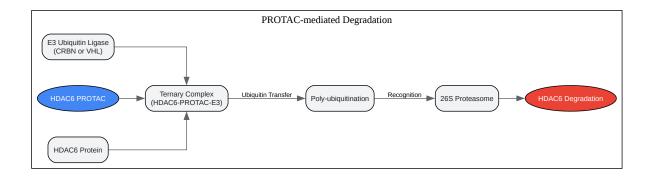
### **Pharmacokinetic Analysis**



- Dosing: The PROTAC is administered to animals (e.g., mice) via the intended clinical route (e.g., intravenous or oral).
- Blood Sampling: Blood samples are collected at various time points post-dosing from the tail vein or through cardiac puncture at termination.
- Plasma Preparation: Blood is processed to obtain plasma.
- Bioanalysis: The concentration of the PROTAC in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using specialized software.

## **Signaling Pathways and Experimental Workflows**

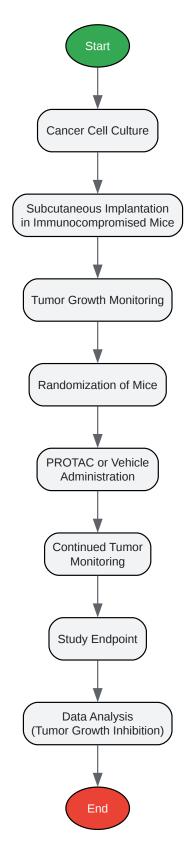
To visually represent the mechanisms and processes discussed, the following diagrams are provided.



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Figure 1. Mechanism of HDAC6 PROTAC-mediated degradation.



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Start **PROTAC Administration** to Animals Serial Blood Sampling Plasma Preparation LC-MS/MS Analysis Calculation of PK Parameters End

Figure 2. Experimental workflow for in vivo efficacy studies.

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Figure 3. Workflow for pharmacokinetic analysis.

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